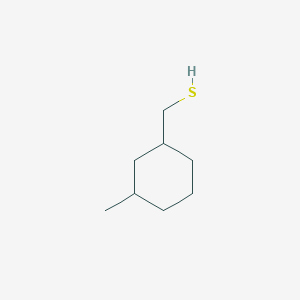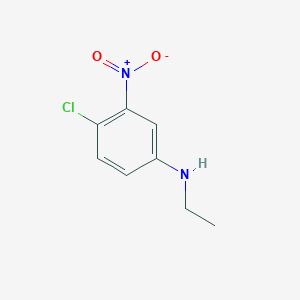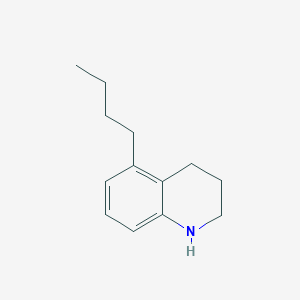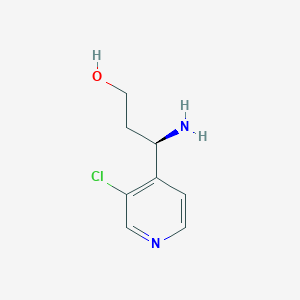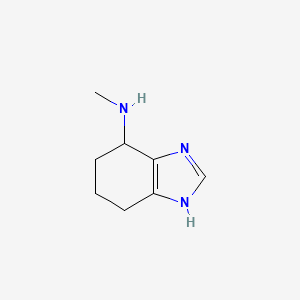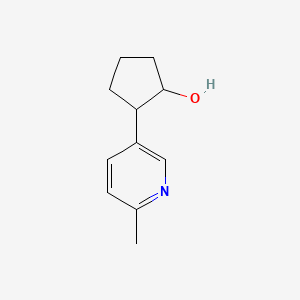
2-(6-Methylpyridin-3-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpyridin-3-yl)cyclopentan-1-ol is an organic compound with the molecular formula C11H15NO It is a derivative of cyclopentanol, where the hydroxyl group is attached to a cyclopentane ring, and a 6-methylpyridin-3-yl group is attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol typically involves the reaction of 6-methylpyridine with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where 6-methylpyridine is reacted with a cyclopentanone Grignard reagent to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(6-Methylpyridin-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 2-(6-Methylpyridin-3-yl)cyclopentanone.
Reduction: Formation of 2-(6-Methylpyridin-3-yl)cyclopentane.
Substitution: Formation of 2-(6-Methylpyridin-3-yl)cyclopentyl halides or amines.
科学的研究の応用
2-(6-Methylpyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-(6-Methylpyridin-3-yl)cyclopentanone: An oxidized form of the compound.
2-(6-Methylpyridin-3-yl)cyclopentane: A reduced form of the compound.
2-(6-Methylpyridin-3-yl)cyclopentyl halides: Substituted derivatives with halogen atoms.
Uniqueness
2-(6-Methylpyridin-3-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentanol structure with a 6-methylpyridin-3-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2-(6-methylpyridin-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-9(7-12-8)10-3-2-4-11(10)13/h5-7,10-11,13H,2-4H2,1H3 |
InChIキー |
ZAWONVYGXKATRK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


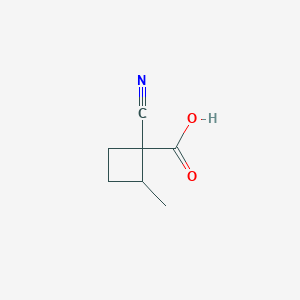
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)

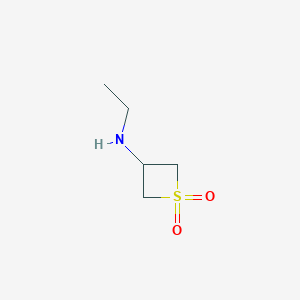
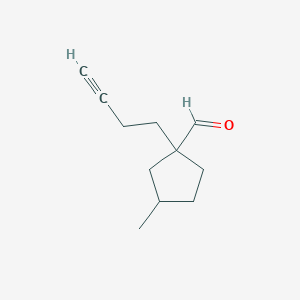
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)
